

A Comparative Analysis of Cis and Trans Isomers of the Hydrotrioxyl Radical (HO₃•)

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Compound of Interest

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The hydrotrioxyl radical (HO₃•), an adduct of the hydroxyl radical (•OH) and molecular oxygen (O₂), is a significant intermediate in atmospheric and biological systems.^[1] It exists as two planar conformers: a cis and a trans isomer.^{[2][3]} Understanding the distinct properties of these isomers is crucial for accurately modeling their roles in various chemical processes. This guide provides a comparative overview of the cis and trans isomers of the HO₃• radical, supported by experimental and theoretical data.

Structural and Energetic Properties

The relative stability and geometric parameters of the cis and trans-HO₃• isomers have been the subject of numerous theoretical and experimental investigations. While most ab initio calculations initially predicted the cis planar structure to be more stable, experimental evidence from rotational spectra has confirmed that the trans planar molecular structure is the global minimum.^{[1][3]}

High-level theoretical calculations have since aligned with experimental findings, indicating that trans-HO₃• is the more stable conformer, although the energy difference between the two is small.^{[1][4]} The central O-O bond in the trans isomer is notably long, suggesting a weak bond and contributing to its relative stability.^{[2][4]} The barrier for cis to trans isomerization is also remarkably low.^[2]

Table 1: Comparison of Geometric Parameters for Cis and Trans-HO₃•

Parameter	cis-HOOO•	trans-HOOO•	Method	Reference
Bond Lengths (Å)				
r(H-O)				
	0.978	0.977	FPA	[2]
r(O-O) (central)	1.609	1.670	FPA	[2]
r(O-O) (terminal)	1.222	1.220	FPA	[2]
Bond Angles (deg)				
$\angle(\text{H-O-O})$				
	102.1	100.2	FPA	[2]
$\angle(\text{O-O-O})$	108.9	110.8	FPA	[2]
Dihedral Angle (deg)				
$\angle(\text{H-O-O-O})$				
	0.0	180.0	FPA	[2]

Table 2: Comparison of Energetic and Spectroscopic Properties for Cis and Trans-HOOO•

Property	cis-HOOO•	trans-HOOO•	Method	Reference
Relative Energy (kcal/mol)	0.52	0.0	CCSDT(Q)	[2]
Dissociation Energy $D_0(\text{HO-O}_2)$ (kcal/mol)	-	2.80 ± 0.25	FPA	[2]
Isomerization Barrier (cis \rightarrow trans) (kcal/mol)	0.27	-	CCSDT(Q)	[2]
ν_1 (OH stretch) (cm^{-1})	3565.4	3570.6	IR-UV Action Spectroscopy	[5]
$\nu_1 + \nu_6$ (OH stretch + torsion) (cm^{-1})	3714.5	-	Infrared Action Spectroscopy	[4]

Experimental Methodologies

A variety of sophisticated experimental techniques have been employed to detect and characterize the elusive HOOO• radical and its isomers.

Fourier-Transform Microwave (FTMW) Spectroscopy:

This technique has been instrumental in the first definitive structural determination of the trans-HOOO• radical.[3]

- Experimental Protocol:
 - The HOOO• and DOOO• radicals were generated in a supersonic jet using a pulsed discharge nozzle.
 - A gas mixture, typically containing a precursor for the hydroxyl radical (e.g., H_2O) and molecular oxygen diluted in a carrier gas like Argon, is subjected to an electrical discharge.

- The resulting radicals are cooled to a very low rotational temperature in the supersonic expansion.
- The cooled molecules are then probed with microwave radiation in a Fabry-Pérot cavity.
- The absorption of microwave radiation as a function of frequency provides the rotational spectrum.
- By analyzing the rotational constants and fine and hyperfine splittings for multiple isotopologues, a precise molecular structure can be determined.[\[3\]](#)

Infrared-Ultraviolet (IR-UV) Action Spectroscopy:

This method has been used to identify the vibrational frequencies of both cis and trans isomers.[\[4\]](#)[\[5\]](#)

- Experimental Protocol:
 - HO₃O[•] radicals are produced, often through the association of photolytically generated OH radicals with O₂.
 - The radicals are cooled in a supersonic expansion.
 - A tunable IR laser excites the radicals to a specific vibrational state (e.g., the OH stretch, ν_1).
 - A UV laser then electronically excites the vibrationally activated radicals.
 - The subsequent fluorescence from the decay of the electronically excited state is detected.
 - An IR spectrum is obtained by plotting the fluorescence intensity as a function of the IR laser frequency.[\[5\]](#) The observation of unstructured bands near the sharp features of trans-HO₃O[•] has been attributed to the cis isomer.[\[4\]](#)[\[5\]](#)

Theoretical Approaches

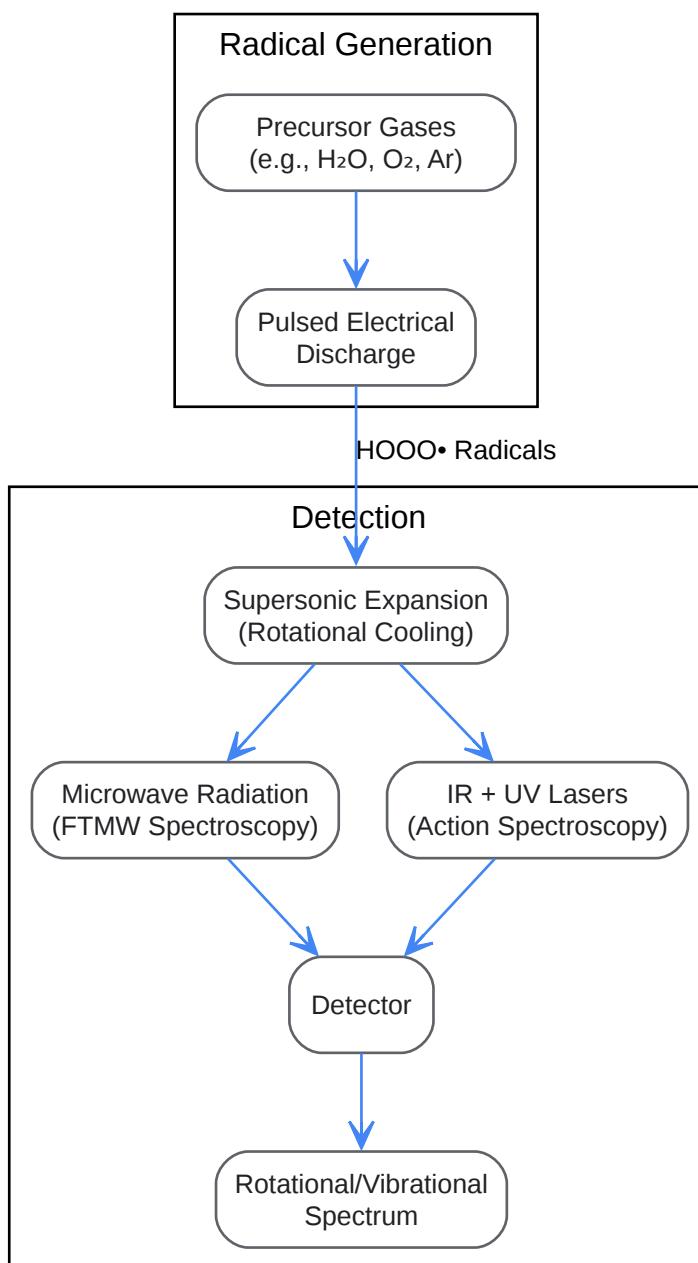
Computational chemistry has played a pivotal role in elucidating the properties of the HOOO[•] radical, guiding experimental searches, and interpreting spectral data.

- Ab Initio Calculations: A range of high-level ab initio methods have been applied, including:
 - Coupled-Cluster (CC) methods, such as CCSD(T) and CCSDT(Q), which provide a highly accurate description of the electron correlation and are considered the gold standard for single-reference systems.[2]
 - Multireference Configuration Interaction (MRCI), often with the Davidson correction (+Q), is employed to handle the multireference character of the electronic wavefunction, particularly important for bond-breaking processes.[5][6]
 - Complete Active Space Self-Consistent Field (CASSCF) and its perturbation theory corrected version (CASPT2) are used to study the potential energy surfaces of reactions involving the HOOO[•] radical.[6]
- Focal-Point Analysis (FPA): This approach systematically converges on the ab initio limit by combining calculations with increasingly larger basis sets and higher levels of electron correlation, providing highly accurate energetic and geometric data.[2]

Visualizing Isomerization and Structure

The relationship between the cis and trans isomers can be visualized through a potential energy surface along the torsional coordinate.

Conceptual diagram of the isomerization pathway between cis and trans-HOOO[•].



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Generalized workflow for the experimental detection of HOONO[•] radicals.

Conclusion

The study of cis and trans isomers of the HOONO[•] radical reveals a nuanced landscape of structure and stability. While the energy difference between the two conformers is subtle, their distinct geometric and spectroscopic properties have been successfully characterized through

a combination of advanced experimental techniques and high-level theoretical calculations. The trans isomer is now understood to be the more stable form, featuring a significantly elongated and weak central O-O bond. This detailed understanding is critical for accurately incorporating the reactivity of the HOOO[•] radical into models of atmospheric chemistry and biological oxidation processes.

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